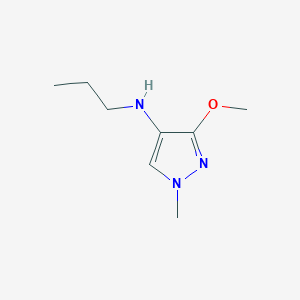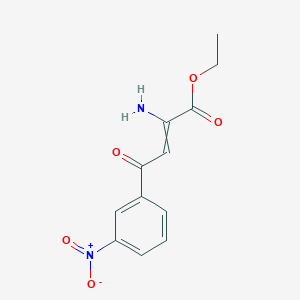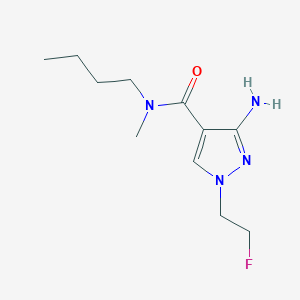
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine is a compound that features a pyrazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of new pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond acceptor, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidine: Lacks the amine group on the piperidine ring.
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine is unique due to the presence of both the pyrazole and piperidine rings, along with an amine group. This combination of functional groups provides a versatile scaffold for the development of new bioactive molecules with potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-9-7-11(14(2)13-9)8-15-5-3-10(12)4-6-15/h7,10H,3-6,8,12H2,1-2H3 |
InChI-Schlüssel |
DEDFXIWJPQXOMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CN2CCC(CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738578.png)


![Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate](/img/structure/B11738588.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738614.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738670.png)
